REACTION_CXSMILES
|
Br[C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH3:16][Si:17]([C:20]#[CH:21])([CH3:19])[CH3:18]>[Cu]I.N(CC)CC>[CH3:16][Si:17]([C:20]#[C:21][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1)([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
PdCl2 (PPh3)2
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
CuI
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask containing
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with CH2Cl2 /H2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through Al2O3
|
Type
|
CUSTOM
|
Details
|
pumped dry
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from CH2Cl2 /hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |